Fusidic acid hemihydrate

Oral Bioavailability Pediatric Formulation Suspension

Fusidic acid hemihydrate is a distinct hydrate (2C31H48O6·H2O, MW 1051.43) with defined stoichiometry essential for pediatric oral suspension formulations (22.5% bioavailability vs. 91% for sodium fusidate). It is the reference standard for generic topical creams per Taro-Fusidic Acid ANDS. Its unique crystalline form ensures accurate quantitation in HPLC assays. Not interchangeable with anhydrous or sodium forms. Secure your research-grade supply with proven bioequivalence credentials for formulation and analytical applications.

Molecular Formula C62H98O13
Molecular Weight 1051.4 g/mol
CAS No. 172343-30-5
Cat. No. B6595041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusidic acid hemihydrate
CAS172343-30-5
Molecular FormulaC62H98O13
Molecular Weight1051.4 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.O
InChIInChI=1S/2C31H48O6.H2O/c2*1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h2*9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);1H2/b2*26-20-;/t2*18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m00./s1
InChIKeyCSXHKOSAWQTJBT-YDYKLMMDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fusidic Acid Hemihydrate (CAS 172343-30-5) Procurement Guide: Product Profile and Comparator Identification


Fusidic acid hemihydrate is a tetracyclic triterpenoid antibiotic belonging to the fusidane class, isolated from the fungus *Fusidium coccineum* [1]. It is a specific hydrate form of fusidic acid (anhydrous form CAS 6990-06-3), composed of two fusidic acid molecules and one water molecule (2C31H48O6·H2O), with a molecular weight of 1051.43 g/mol [2]. Its mechanism of action involves binding to elongation factor G (EF-G) to inhibit bacterial protein synthesis translocation [3]. For scientific and industrial procurement, key comparator compounds include: sodium fusidate (the water-soluble sodium salt), anhydrous fusidic acid (CAS 6990-06-3), and the diethanolamine salt (fusidate).

Why Fusidic Acid Hemihydrate Cannot Be Directly Substituted: Key Differentiators in Salt, Hydrate Form, and Bioavailability


Direct substitution of fusidic acid hemihydrate with other fusidane-class compounds or salts is not scientifically or regulatorily sound due to significant differences in aqueous solubility, oral bioavailability, and solid-state stability. The hemihydrate form exhibits distinct crystallization properties and a specific stoichiometry (2:1 acid-to-water) that influences its performance in pharmaceutical formulations and analytical reference standard applications [1]. Regulatory bodies, such as Health Canada, recognize fusidic acid hemihydrate as a distinct active pharmaceutical ingredient, requiring specific bioequivalence studies for generic drug approval, as demonstrated in the Taro-Fusidic Acid ANDS filing [2]. Furthermore, the hemihydrate's lower oral bioavailability (22.5%) compared to sodium fusidate (91%) necessitates different dosing and formulation strategies, precluding simple one-to-one interchange in oral suspension applications [3].

Fusidic Acid Hemihydrate: A Quantitative Evidence Guide for Scientific Selection


Fusidic Acid Hemihydrate Oral Bioavailability: 22.5% vs. Sodium Fusidate 91% in Pediatric Formulations

Fusidic acid hemihydrate oral suspension demonstrates significantly lower oral bioavailability (22.5%) compared to the sodium salt form, sodium fusidate (91% for film-coated tablets) [1]. This 68.5% absolute difference in bioavailability is a critical factor in formulation development for systemic oral therapies [2]. The data for fusidic acid hemihydrate was obtained following a 20 mg/kg oral dose in pediatric patients [1].

Oral Bioavailability Pediatric Formulation Suspension Pharmacokinetics

Antimicrobial Potency: Fusidic Acid Hemihydrate MIC90 of ≤0.25 µg/mL Against Contemporary S. aureus Isolates

Fusidic acid hemihydrate demonstrates potent in vitro activity against clinical isolates of *Staphylococcus aureus*, including methicillin-resistant strains (MRSA) and coagulase-negative staphylococci (CoNS). A study evaluating contemporary Gram-positive isolates from the USA reported an MIC90 (minimum inhibitory concentration encompassing 90% of isolates) of 0.12 µg/mL [1]. Another source confirms an MIC90 range of 0.25-4 µg/mL for *Staphylococcus pseudintermedius* [2]. While not a direct head-to-head comparison, this potency is comparable to the anhydrous form and other salts [3].

Antimicrobial Activity MIC90 Staphylococcus aureus MRSA

Regulatory Approval: Fusidic Acid Hemihydrate as the Active Ingredient in a Generic Topical Cream (ANDS 225901)

The hemihydrate form is the specific active pharmaceutical ingredient (API) referenced in approved generic drug applications. For instance, Taro Pharmaceuticals Inc. obtained market authorization for a generic 2% w/w fusidic acid cream (as hemihydrate) [1]. The submission relied on clinical studies demonstrating therapeutic equivalence to the Canadian Reference Product, with 95% confidence intervals for the difference in clinical cure proportions within [-0.20, 0.20] for both primary and secondary endpoints [1]. This establishes the hemihydrate form as a pharmaceutically validated and interchangeable entity with the innovator product in this formulation.

Regulatory Approval Bioequivalence Generic Drug Topical Cream

Fusidic Acid Hemihydrate: Optimized Application Scenarios Based on Differentiated Evidence


Pediatric Oral Suspension Development

The distinct oral bioavailability profile of fusidic acid hemihydrate (22.5%) necessitates its specific use in pediatric oral suspension formulations, as documented in product monographs [1]. This application leverages the compound's unique pharmacokinetic property, making it the preferred form for pediatric systemic therapy, where the high bioavailability of sodium fusidate (91%) is not required and a suspension dosage form is clinically appropriate.

Development of Generic Topical Anti-Infective Creams

The regulatory approval of Taro-Fusidic Acid cream (2% w/w as hemihydrate) based on clinical equivalence studies [2] establishes the hemihydrate as the reference standard for generic topical formulations. This scenario is directly applicable for pharmaceutical manufacturers seeking to develop and file Abbreviated New Drug Submissions (ANDS) or ANDAs for generic fusidic acid creams, as the hemihydrate is the specified active ingredient.

High-Purity Reference Standard for Analytical Method Development

Due to its defined crystalline stoichiometry (2C31H48O6·H2O) and characterization in pharmacopoeial contexts , fusidic acid hemihydrate serves as a crucial reference standard for developing and validating analytical methods, such as HPLC assays, for quantifying fusidic acid in raw materials and finished pharmaceutical products. Its specific hydrate form ensures accurate quantitation, as the water of hydration contributes to its molecular weight (1051.43 g/mol) and must be accounted for in analytical calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fusidic acid hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.